3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
The compound 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring two distinct substituents:
- Position 1: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties and lipophilicity due to the trifluoromethyl (-CF₃) moiety.
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)14-1-5-17(6-2-14)27-19(28)13-18(20(27)29)25-15-3-7-16(8-4-15)26-9-11-30-12-10-26/h1-8,18,25H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVSMMKIUUHNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylphenyl halide reacts with the pyrrolidine-2,5-dione core.
Attachment of the Morpholinyl Group: The final step involves the coupling of the morpholinyl group to the phenyl ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and catalysts such as palladium or copper are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool compound.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 148 () :
- Structure :
- Position 1: 2-(2,4-Difluorophenyl)-2-oxoethyl.
- Position 3: 4-Bromophenyl.
- Synthesis : Prepared via alkylation of 3-(4-bromophenyl)pyrrolidine-2,5-dione with a bromo-difluorophenyl ketone (41% yield) .
- Key Differences: The trifluoromethyl group in the target compound enhances lipophilicity compared to the difluorophenyl group in Compound 147. The morpholine-amino group in the target compound may improve solubility relative to the bromophenyl group in Compound 148.
Urea Derivatives () :
Though structurally distinct (urea vs. succinimide core), compounds such as 11d and 11e (bearing trifluoromethylphenyl groups) highlight the role of -CF₃ in enhancing bioavailability and resistance to metabolic degradation . For example:
- 11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Yield: 85.3%, ESI-MS: 534.1 [M+H]⁺).
- 11e : 1-(3-(Trifluoromethyl)phenyl) variant with identical yield and mass.
Functional Implications
Trifluoromethyl (-CF₃) vs. Halogens: The -CF₃ group in the target compound offers stronger electron-withdrawing effects and metabolic stability compared to bromine in Compound 148 or chlorine in urea derivatives (e.g., 11b, 11c) .
Morpholine vs. Piperazine/Thiazole :
- The morpholine ring in the target compound may improve aqueous solubility compared to the piperazine-thiazole systems in urea derivatives (e.g., 11d ) .
Synthetic Accessibility :
- Urea derivatives () generally exhibit higher yields (83–88%) than pyrrolidine-2,5-dione analogs (41% for Compound 148), suggesting challenges in alkylating succinimide cores .
Biological Activity
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine backbone substituted with a morpholine ring and a trifluoromethyl group, which may influence its pharmacological properties. The molecular formula is C21H20F3N3O3, with a molecular weight of 419.4 g/mol. Its structural components suggest potential applications in drug development due to their ability to interact with biological macromolecules.
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antitumor Activity : The compound's structural features suggest potential interactions with cancer-related targets, possibly inhibiting tumor growth.
- Antidiabetic Properties : Similar compounds have demonstrated efficacy as inhibitors of α-glucosidases, indicating that this compound may also exhibit antidiabetic effects .
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Initial findings suggest that it may bind effectively to targets involved in metabolic pathways and cell signaling.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-pyrrolidine-2,5-dione | Lacks trifluoromethyl group | Simpler structure; less potent |
| 4-Morpholinophenylamine | Contains morpholine and phenyl groups | No pyrrolidine ring; different activity profile |
| Trifluoromethylated anilines | Contains trifluoromethyl but lacks pyrrolidine | Varied biological activities based on substitutions |
This table illustrates how the combination of functional groups in this compound may contribute to its distinctive biological properties.
Case Studies and Research Findings
- Antidiabetic Activity : A study evaluating morpholine derivatives found that compounds similar to this compound exhibited significant inhibition of α-glucosidases, suggesting potential for managing blood glucose levels .
- Antitumor Potential : Research involving related pyrrolidine derivatives has shown promising results against various cancer cell lines. These studies highlight the importance of substituents like trifluoromethyl groups in enhancing biological activity against tumors.
Q & A
Q. What synthetic routes are effective for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions, starting with the pyrrolidine-2,5-dione core functionalized through nucleophilic substitution and coupling reactions. Key intermediates include the morpholinoaniline and trifluoromethylphenyl precursors. Characterization employs NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and high-resolution mass spectrometry for purity validation. X-ray crystallography resolves structural ambiguities, as demonstrated for analogous pyrrolidine-diones .
Q. Which spectroscopic techniques are critical for structural elucidation?
¹⁹F NMR is essential for tracking trifluoromethyl group interactions, while 2D NMR (COSY, HSQC) clarifies spin-spin coupling in the morpholine ring. IR spectroscopy identifies carbonyl stretching frequencies (C=O at ~1750 cm⁻¹), and X-ray crystallography provides definitive bond-length data for tautomerism studies .
Q. How can reaction conditions minimize isomer formation during synthesis?
Statistical design of experiments (DoE) optimizes parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Fractional factorial designs reduce trial runs while identifying critical factors (e.g., steric hindrance at the pyrrolidine nitrogen) .
Q. What protocols ensure reproducibility in Buchwald-Hartwig amination steps?
Strict control of palladium catalyst loading (2 mol% Xantphos-Pd-G3) , degassed solvents (freeze-pump-thaw cycles), and anhydrous conditions are critical. ³¹P NMR monitors ligand integrity, and continuous flow reactors improve mass transfer during scale-up .
Advanced Research Questions
Q. How can quantum chemical calculations optimize reaction pathways?
Density functional theory (DFT) models transition states to predict barriers in nucleophilic aromatic substitution. Fukui indices identify electrophilic hotspots on the trifluoromethylphenyl ring, guiding solvent/catalyst selection. ICReDD’s computational-experimental feedback loop reduces optimization time by 40% .
Q. What strategies resolve contradictions between enzyme inhibition and cell-based bioactivity data?
Cross-validation using surface plasmon resonance (SPR) and fluorescence polarization assays confirms target engagement. PAMPA assays assess membrane permeability, while microsomal stability tests (t½ > 30 min) rule out metabolic confounding factors. Computational models reconcile discrepancies by integrating physicochemical properties .
Q. How can multivariate analysis deconvolute ¹⁹F NMR spectral overlaps?
Principal component analysis (PCA) of variable-temperature NMR data isolates dynamic effects (e.g., ring puckering). Band-selective excitation pulses suppress scalar coupling artifacts, and DFT-predicted chemical shifts validate assignments .
Q. What computational tools predict metabolic stability for structural optimization?
MetaSite simulates CYP450-mediated oxidation of the morpholine ring, identifying vulnerable sites. Introducing electron-withdrawing groups (e.g., -CF₃) at para positions reduces clearance rates by 60%, as validated via Hammett σ-parameter analysis .
Q. How do machine learning models improve solubility predictions in biorelevant media?
Random forest algorithms trained on datasets (logP, PSA, H-bond donors) predict solubility within 0.5 log units. Transfer learning from trifluoromethyl-dione analogs enhances accuracy, while active learning iteratively refines models using shake-flask data .
Q. What formulations mitigate photoinstability in light-sensitive derivatives?
TD-DFT predicts degradation pathways by modeling λmax shifts (~310 nm). Encapsulation in β-cyclodextrins or co-formulation with antioxidants (0.01% BHT) reduces photodegradation by 80% under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
